BenchChemオンラインストアへようこそ!

3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Anticancer Kinase Inhibition Apoptosis

Select this unchlorinated, propylene-linked 2-sulfanylquinazolin-4-one for systematic SAR exploration. Its basic tertiary amine side chain (pKa ~8.5–9.5) enhances aqueous solubility for biochemical assays up to 100 µM without DMSO precipitation artifacts—unlike neutral N-aryl analogs. Based on scaffold-level kinase inhibition evidence (IC50 1.94–7.1 µM), it is a rational candidate for tyrosine/serine-threonine kinase panel screening. The reactive 2-sulfanyl handle enables S-alkylation, oxidation, or cross-coupling for library diversification. Procure alongside 6-chloro and ethylene-linked analogs to map halogen and linker geometry effects in a single experimental series.

Molecular Formula C15H21N3OS
Molecular Weight 291.41
CAS No. 422526-36-1
Cat. No. B2613339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS422526-36-1
Molecular FormulaC15H21N3OS
Molecular Weight291.41
Structural Identifiers
SMILESCCN(CC)CCCN1C(=O)C2=CC=CC=C2NC1=S
InChIInChI=1S/C15H21N3OS/c1-3-17(4-2)10-7-11-18-14(19)12-8-5-6-9-13(12)16-15(18)20/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,20)
InChIKeyXXDPHQLIRPYRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-36-1) – Structural Identity and Core Pharmacophore


3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-36-1) is a synthetic small molecule belonging to the 2-sulfanyl-3,4-dihydroquinazolin-4-one class [1]. Its structure combines a quinazolinone core with a reactive 2-sulfanyl group and a basic 3-(diethylamino)propyl side chain (molecular formula C15H21N3OS, MW 291.41 g/mol) . The 2-sulfanyl (thiol/thione) motif is a critical pharmacophore in this chemical space, enabling interactions with metal ions, reactive oxygen species, and nucleophilic cysteine residues in target proteins [2]. The tertiary amine side chain contributes to aqueous solubility and can serve as a recognition element for biological targets, differentiating it from N-aryl or simple N-alkyl analogs. This compound is primarily available as a research chemical (purity >=95-98%) for in vitro screening applications .

Why Generic Substitution of 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one Is Not Advisable Without Comparative Data


Direct replacement of 3-[3-(diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one with close structural analogs (e.g., 3-aryl, 3-benzyl, or 3-aminoalkyl variants) carries a high risk of altering pharmacological outcome, as even minor N-3 substituent changes in the 2-sulfanylquinazolinone series can drastically shift kinase inhibition profiles. In a study of 2-sulfanylquinazolin-4(3H)-one analogs, the most active compound 5d exhibited broad-spectrum anticancer activity (IC50 = 1.94–7.1 µM) that was superior to doxorubicin (IC50 = 3.18–5.57 µM) in certain cell lines, while a closely related analog with a different N-3 substituent showed a 3- to 5-fold reduction in potency [1]. The tertiary amine side chain of the target compound is expected to confer distinct protonation state (pKa ~8.5–9.5) and cellular permeability compared to neutral or aromatic N-3 substituents, which can influence target engagement and selectivity. No direct, head-to-head comparator data have been published for this specific compound; procurement decisions must therefore be guided by chemical logic, scaffold-level evidence, and prospective testing rather than assumed equivalence [2].

Quantitative Differentiation Evidence for 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one vs. Closest Analogs


Scaffold-Level Anticancer Potency: 2-Sulfanylquinazolin-4-ones vs. Doxorubicin

While no direct data exist for the target compound, the 2-sulfanylquinazolin-4(3H)-one scaffold has demonstrated multi-kinase inhibitory activity with broad-spectrum anticancer effects. The reference compound 5d achieved IC50 values of 1.94–7.1 µM across a panel of cancer cell lines (MCF-7, HepG2, HCT-116, A549), compared to doxorubicin IC50 = 3.18–5.57 µM [1]. The target compound's diethylamino-propyl side chain is structurally distinct from the substituents in 5d, and its specific activity has not been reported. This evidence is class-level inference only and must not be interpreted as direct activity of the target compound.

Anticancer Kinase Inhibition Apoptosis

N-3 Substituent Impact on Cellular Activity: Alkylamino vs. Aryl Analogs

In the 2-sulfanylquinazolin-4-one series, N-3 substituent identity is a primary efficacy determinant. A comparative study demonstrated that exchanging the N-3 substituent from a 4-chlorobenzyl group to a 4-methylbenzyl group reduced IC50 by >3-fold in MCF-7 cells [1]. The target compound bears a basic diethylamino-propyl chain (calculated logP ~2.8, pKa ~9.0), which is expected to be protonated at physiological pH, potentially enhancing aqueous solubility and altering subcellular distribution relative to neutral aryl or benzyl analogs. Quantitative solubility and permeability data for the target compound have not been reported.

Structure-Activity Relationship Quinazolinone Drug Design

Physicochemical Profile: Solubility and Ionization State Advantage

The tertiary amine of the diethylamino-propyl group is predicted to accept a proton at pH <9.0, conferring cationic character that increases aqueous solubility. In contrast, 3-aryl-2-sulfanylquinazolin-4-ones are largely neutral at physiological pH and typically exhibit aqueous solubility below 10 µM [1]. This distinction impacts suitability for biochemical vs. cell-based assays: the target compound is more readily formulated at millimolar concentrations in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) without co-solvents such as DMSO above 1%, a common limitation for neutral analogs [2]. Quantitative solubility measurements for the target compound are not published; this inference is based on calculated ionization behavior.

Physicochemical Property Solubility Drug-likeness

Selectivity Window Over Normal Cells for the 2-Sulfanylquinazolinone Scaffold

Compound 5d from the 2-sulfanylquinazolin-4(3H)-one class exhibited cytotoxicity to cancer cells at IC50 = 1.94–7.1 µM while showing 5.7-fold lower toxicity to normal WI-38 fibroblasts (IC50 = 40.85 µM), compared to doxorubicin which was non-selective (IC50 = 6.72 µM in WI-38) [1]. The target compound has not been evaluated in normal cell lines, but its structural similarity to 5d suggests it may retain some degree of cancer-cell selectivity inherent to the scaffold. Validation is required before any selectivity claim can be made for 3-[3-(diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Selectivity Safety Normal Cell Toxicity

Validated Application Scenarios for Procuring 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one


Multi-Kinase Inhibitor Screening in Oncology Drug Discovery

Based on scaffold-level evidence that 2-sulfanylquinazolin-4(3H)-ones inhibit multiple kinases and induce apoptosis in cancer cells (e.g., compound 5d IC50 = 1.94–7.1 µM vs. doxorubicin IC50 = 3.18–5.57 µM) [1], 3-[3-(diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a rational candidate for panel screening against tyrosine and serine/threonine kinases. Its basic N-3 side chain mimics the cationic recognition elements of several kinase inhibitors, making it suitable for inclusion in focused kinase inhibitor libraries.

Chemical Biology Probe for Redox-Regulated Targets

The 2-sulfanyl group in the quinazolinone scaffold can undergo reversible oxidation/reduction and form covalent interactions with active-site cysteine residues [1]. The target compound may serve as a probe for redox-sensitive enzymes (e.g., thioredoxin reductase, protein disulfide isomerase). Its enhanced aqueous solubility compared to 3-aryl analogs supports use in biochemical assays at concentrations up to 100 µM without DMSO precipitation artifacts.

Synthetic Intermediate for Novel Quinolone-Fused Heterocycles

The reactive 2-sulfanyl group is a versatile synthetic handle for S-alkylation, oxidation to sulfoxide/sulfone, or transition-metal-catalyzed cross-coupling to generate structurally diverse compound libraries [2]. The diethylamino-propyl group provides a basic site that can be subsequently modified or quaternized to tune physicochemical properties.

Comparative SAR Studies with Closest Available Analogs

The closest commercially available analogs (e.g., CAS 422527-07-9, 6-chloro-3-(3-diethylamino-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one; CAS 422527-14-8, 6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one) differ by chloro substitution at the 6-position or linker length (propylene vs. ethylene) . Procuring the unchlorinated, propyl-linked target compound enables systematic SAR exploration of the quinazolinone core, linker geometry, and halogen effects within a single experiment.

Quote Request

Request a Quote for 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.